2-Amino-5-phenyl-thiophene-3-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of 2-Amino-5-phenyl-thiophene-3-carboxylic acid derivatives involves various strategies, including acylation, alkylation, and reactions with different organic reagents to obtain compounds with significant anti-tubercular activity (Lu et al., 2011). These synthetic routes have provided a series of compounds that exhibit moderate to high activity against both Mycobacterium tuberculosis and drug-resistant strains, highlighting the compound's versatility as a template for anti-TB drug development.
Molecular Structure Analysis
The molecular structure of 2-Amino-5-phenyl-thiophene-3-carboxylic acid derivatives plays a crucial role in their biological activity. Molecular docking simulations, for example, have been used to predict the probable binding mode of these compounds within the active site of target enzymes, such as mtFabH, involved in the biosynthetic pathway of Mycobacterium tuberculosis. This structural analysis assists in understanding the interaction patterns and the structure-activity relationship, guiding the design of more potent derivatives (Lu et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of 2-Amino-5-phenyl-thiophene-3-carboxylic acid derivatives is highlighted by their ability to undergo various chemical reactions, leading to the synthesis of novel compounds with enhanced biological activities. These reactions include the formation of Schiff bases, which have shown significant antimicrobial activity (Puthran et al., 2019), and the synthesis of N-substituted 4-aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides with antinociceptive activity (Shipilovskikh et al., 2020).
Scientific Research Applications
Antibacterial and Antifungal Properties : Some thiophene derivatives, like the ones synthesized in the study by Mabkhot et al. (2017), have shown promising antibacterial and antifungal activities. These compounds exhibit remarkable activity against bacterial strains such as E. coli and certain fungi, suggesting potential in developing new antimicrobial agents [Mabkhot et al., 2017].
Anti-tubercular Activity : Derivatives of 2-Amino-5-phenyl-thiophene-3-carboxylic acid were synthesized and evaluated for anti-tubercular activity by Lu et al. (2011). Some compounds in this series inhibited the growth of Mycobacterium tuberculosis, indicating potential use in anti-TB drug development [Lu et al., 2011].
Antinociceptive Activity : Compounds derived from thiophene-3-carboxylic acid have shown antinociceptive properties, as studied by Shipilovskikh et al. (2020). This suggests their potential use in pain management therapies [Shipilovskikh et al., 2020].
Immunosuppressive Properties : A study by Axton et al. (1992) synthesized compounds from thiophene-2-carboxylic acid that displayed immunosuppressive activity, which could be significant in developing treatments for autoimmune diseases [Axton et al., 1992].
Application in Peptide Synthesis : El Dine et al. (2015) developed a method for direct amide bond synthesis using thiophene derivatives as a catalyst. This method can be applied to a variety of substrates, including N-Boc-protected amino acids, hinting at its utility in peptide synthesis [El Dine et al., 2015].
Antimicrobial Activity : Novel 2-aminothiophene derivatives synthesized by Prasad et al. (2017) demonstrated antimicrobial activity, underscoring the potential of these compounds in developing new antimicrobial drugs [Prasad et al., 2017].
Anti-inflammatory and Antioxidant Properties : Derivatives of thiophene-2-carboxylic acid have been found to possess significant anti-inflammatory and antioxidant properties, as reported by Shanmuganathan et al. (2017). This indicates their potential in treating inflammatory disorders [Shanmuganathan et al., 2017].
Safety And Hazards
The compound is identified as harmful by inhalation, in contact with skin, and if swallowed .
Relevant Papers
Relevant papers related to “2-Amino-5-phenyl-thiophene-3-carboxylic acid” include studies on its related compounds for anti-tubercular activity . More detailed information can be found in these papers.
properties
IUPAC Name |
2-amino-5-phenylthiophene-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2S/c12-10-8(11(13)14)6-9(15-10)7-4-2-1-3-5-7/h1-6H,12H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMQLBVCCAMZHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20352376 | |
Record name | 2-Amino-5-phenyl-thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-5-phenyl-thiophene-3-carboxylic acid | |
CAS RN |
14770-84-4 | |
Record name | 2-Amino-5-phenyl-thiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20352376 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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